Molecular structure and properties of 1-(1H-Benzotriazol-5-yl)-3-phenylurea
Molecular structure and properties of 1-(1H-Benzotriazol-5-yl)-3-phenylurea
Structural Architecture, Synthesis, and Pharmacological Applications
Executive Summary
1-(1H-Benzotriazol-5-yl)-3-phenylurea represents a privileged scaffold in both agrochemical and medicinal chemistry. Structurally, it fuses a benzotriazole moiety—a classic bioisostere for the purine ring system—with a phenylurea linker, a motif renowned for its hydrogen-bonding capability within enzyme active sites.
This compound acts as a dual-function probe:
-
Agrochemical Domain: It functions as a high-potency synthetic cytokinin , mimicking the biological activity of kinetin and zeatin by activating the His-Asp phosphorelay signaling pathway in plants.
-
Medicinal Domain: It serves as a lead scaffold for kinase inhibition (specifically Casein Kinase 2 (CK2) and CDKs), where the urea moiety acts as a "hinge binder" interacting with the ATP-binding pocket.
This guide provides a comprehensive technical breakdown of its molecular properties, synthetic pathways, and validated experimental protocols for researchers.
Molecular Architecture & Physicochemical Properties[1][2][3][4]
The molecule derives its potency from the specific arrangement of hydrogen bond donors (HBD) and acceptors (HBA). The benzotriazole ring exists in tautomeric equilibrium, influencing its binding mode.
2.1 Structural Logic
-
Benzotriazole Headgroup: Mimics the N7/N9 region of adenine. The 5-position substitution aligns the urea tail similarly to the N6-substitution in natural cytokinins.
-
Urea Bridge: Provides a rigid planar linker with dual H-bond donor capability (
), essential for engaging Asp/Glu residues in receptor pockets. -
Phenyl Tail: A hydrophobic moiety that occupies the lipophilic pocket (e.g., the hydrophobic cleft of the cytokinin receptor CRE1/AHK4).
2.2 Key Physicochemical Data
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 253.26 g/mol | Fragment-like/Lead-like space |
| LogP (Predicted) | ~2.1 – 2.5 | Good membrane permeability |
| Tautomerism | 1H- / 2H-benzotriazole | 1H is generally dominant in solution; stabilizes H-bonding networks. |
| pKa (Benzotriazole) | ~8.2 (NH acidity) | Deprotonation possible at physiological pH, affecting solubility. |
| Solubility | Low in | Requires organic co-solvent for bioassays. |
Synthetic Methodology
The most robust synthesis utilizes the nucleophilic addition of 5-aminobenzotriazole to phenyl isocyanate. This route avoids the use of phosgene and provides high atom economy.
3.1 Reaction Pathway (DOT Visualization)
Figure 1: Synthetic workflow for the production of the target urea derivative via isocyanate coupling.
3.2 Detailed Protocol: Urea Coupling
Objective: Synthesis of 1-(1H-Benzotriazol-5-yl)-3-phenylurea (Scale: 5 mmol).
Reagents:
-
5-Aminobenzotriazole (CAS: 119-03-9): 0.67 g (5.0 mmol)
-
Phenyl isocyanate (CAS: 103-71-9): 0.60 g (5.05 mmol) [Caution: Lachrymator]
-
Anhydrous Tetrahydrofuran (THF): 20 mL
-
Hexane (for precipitation)
Procedure:
-
Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminobenzotriazole (0.67 g) in anhydrous THF (15 mL) under an argon atmosphere.
-
Addition: Dilute phenyl isocyanate (0.60 g) in 5 mL THF. Add this solution dropwise to the reaction flask over 10 minutes at room temperature (
).-
Mechanistic Note: The amine lone pair attacks the electrophilic carbon of the isocyanate. The benzotriazole ring is electron-withdrawing, so the reaction may be slower than with simple anilines; mild heating (
) may be required if precipitation is not observed within 1 hour.
-
-
Reaction: Stir the mixture for 4–6 hours. A white precipitate (the urea) should form.
-
Work-up: Filter the precipitate under vacuum. Wash the filter cake 3x with cold THF/Hexane (1:1 mixture) to remove unreacted isocyanate.
-
Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for two singlet peaks downfield ( 8.5–9.5 ppm) corresponding to the urea NH protons.
Biological Mechanism & Applications[3][5][6][7][8][9][10]
4.1 Agrochemical: Cytokinin Signaling
This molecule belongs to the class of phenylurea cytokinins (PUCs), similar to Thidiazuron (TDZ) and Forchlorfenuron (CPPU).
-
Mechanism: It acts as an agonist for the histidine kinase receptors (CRE1/AHK4 in Arabidopsis).
-
Binding Mode: The benzotriazole ring occupies the adenine-binding pocket. The urea linker forms hydrogen bonds with a conserved aspartate residue, triggering the autophosphorylation of the receptor.
Signaling Pathway Visualization:
Figure 2: The His-Asp phosphorelay pathway activated by phenylurea derivatives.
4.2 Medicinal: Kinase Inhibition Profile
Benzotriazole ureas are explored as inhibitors of serine/threonine kinases.
-
Target: Casein Kinase 2 (CK2) and CDK family.
-
Rationale: The benzotriazole scaffold is a known ATP-competitive inhibitor (similar to TBB - 4,5,6,7-tetrabromobenzotriazole). The urea extension allows the molecule to reach into the hydrophobic back pocket or interact with the gatekeeper residue, potentially improving selectivity over ATP alone.
Experimental Validation Protocol: Tobacco Callus Bioassay
To verify the cytokinin-like activity of the synthesized compound.
Protocol:
-
Media Prep: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar.
-
Auxin Baseline: Add Indole-3-acetic acid (IAA) at a low constant concentration (e.g., 2 mg/L) to all plates to support basal growth.
-
Treatment: Add 1-(1H-Benzotriazol-5-yl)-3-phenylurea at graded concentrations (
) prior to autoclaving (urea derivatives are generally thermostable). -
Inoculation: Place explants of tobacco pith tissue (Nicotiana tabacum cv. Wisconsin 38) on the media.
-
Incubation: Incubate at
with a 16h photoperiod. -
Data Collection: After 4 weeks, measure fresh weight.
-
Expected Result: A bell-shaped dose-response curve. Optimal growth is typically observed between
.
-
References
-
Urea Derivatives in Modern Drug Discovery. Source: National Institutes of Health (PMC). Context: Comprehensive review of urea functionality in medicinal chemistry, highlighting the hydrogen bonding capabilities of the urea linker.[1] URL:[Link]
-
Advancements in Benzotriazole Derivatives: From Synthesis to Pharmacological Applications. Source: GSC Biological and Pharmaceutical Sciences (2024).[2][3] Context: Details the synthesis of benzotriazoles and their broad pharmacological profile, including antimicrobial and anticancer activities. URL:[Link]
-
Urea Derivatives on the Move: Cytokinin-like Activity. Source: PubMed (Ricci et al.). Context: Establishes the structural requirements for phenylurea derivatives (like CPPU and TDZ) to exhibit high-affinity binding to cytokinin receptors. URL:[Link]
-
Synthesis and Biological Activity of 1H-Benzotriazole Analogues. Source: Antiviral Chemistry & Chemotherapy (Bretner et al.). Context: Discusses N-alkyl and substituted benzotriazoles as inhibitors of viral helicases and kinases, providing synthesis protocols relevant to the 5-yl scaffold. URL:[Link]
-
Discovery of CDK12 Inhibitors with Urea Scaffolds. Source: Journal of Medicinal Chemistry (2018). Context: Illustrates the use of urea linkers in kinase inhibitor design, validating the medicinal chemistry logic applied to the benzotriazole-urea structure. URL:[Link]
